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Compound of Interest

Compound Name: 4-Keto Retinamide
Cat. No.: B13449892
Get Quote
\ J

CAS Registry Number: 1217196-74-1

Executive Summary

4-Keto Retinamide (also known as 4-oxoretinamide) is a primary amide derivative of retinoic
acid characterized by the introduction of a ketone functionality at the C4 position of the

-ionone ring.

In pharmaceutical development, this compound primarily serves as a Reference Standard and
a metabolite marker. It is critical for validating the purity of retinoid-based therapeutics (such as
Fenretinide or Retinamide) and for mapping the metabolic clearance pathways mediated by
Cytochrome P450 enzymes (specifically CYP26 isoforms). Unlike its structural analog 4-oxo-
fenretinide (a potent chemotherapeutic metabolite), 4-Keto Retinamide (CAS 1217196-74-1)
represents the primary amide form, often identified as a degradation product or downstream
metabolite in biological matrices.

Key Technical Distinction:

o Target Molecule (CAS 1217196-74-1): 4-Keto Retinamide (
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). Primary amide.

» Related Therapeutic Metabolite: 4-oxo-Fenretinide (

)

-substituted amide. Researchers must distinguish between these two during assay

development.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7]

Nomenclature and Identifiers

Property

Detail

Chemical Name

4-Oxoretinamide; (all-E)-3,7-Dimethyl-9-(2,6,6-
trimethyl-4-oxocyclohex-1-en-1-yl)nona-2,4,6,8-
tetraenamide

CAS Number

1217196-74-1

Molecular Formula

Molecular Weight 313.44 g/mol

CC1=C(Cc(CCcC1=0)
SMILES

(C)C)/C=CIC(=CI/C=CIC(=C/C(=O)N)/C)/C
INChl Key (Specific to stereochemistry, typically all-trans)

Structural Analysis

The molecule retains the core retinoid polyene chain but features a critical oxidation at the C4

position of the cyclohexenyl ring. This "4-ox0" modification is a hallmark of CYP26-mediated

catabolism, rendering the molecule more polar and typically less biologically active than its

parent retinoid, facilitating excretion.

e Lipophilicity: High (LogP ~3.5-4.0), though reduced compared to Retinamide due to the

polar ketone.
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e Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.
» Stability: Light-sensitive (photo-isomerization) and oxygen-sensitive (further oxidation).

Mechanism of Action & Biological Context[4][11]

While 4-Keto Retinamide is not a primary therapeutic agent, its presence is a biological
indicator of retinoid metabolism.

Metabolic Pathway (CYP26 Mediated)

Retinoids are catabolized to prevent toxicity. The enzyme CYP26A1 (and CYP26B1) targets
the

-ionone ring, specifically oxidizing the C4 position.

Substrate: Retinamide (or Retinoic Acid).

Enzymatic Attack: CYP26 introduces a hydroxyl group at C4 (4-OH-Retinamide).

Oxidation: This is rapidly oxidized to the ketone, yielding 4-Keto Retinamide.

Clearance: The 4-oxo group primes the molecule for glucuronidation or further chain
shortening.

Analytical Significance

In drug development, 4-Keto Retinamide is used to:

o Quantify Metabolic Stability: Measuring the rate of its formation helps determine the half-life
of parent retinoid drugs.

o Impurity Profiling: Synthetic retinoids often contain oxidized impurities. CAS 1217196-74-1 is
the standard used to qualify these impurities in HPLC/MS assays.

Synthesis & Manufacturing Routes

For research and analytical standards, 4-Keto Retinamide is synthesized via Allylic Oxidation.
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Synthetic Protocol (Allylic Oxidation)

Reagents: Retinamide, Manganese Dioxide (

) or tert-Butyl hydroperoxide (

-BuOOH) with a catalyst (e.g.,

).

Step-by-Step Methodology:

Protection: (Optional) If starting from Retinoic Acid, the carboxylic acid is first converted to
the amide.

Oxidation: Dissolve Retinamide in Dichloromethane (DCM).
Reagent Addition: Add activated

(10-20 equivalents) or Dirhodium caprolactamate catalyst with
-BuOOH.

Reaction: Stir at room temperature for 24—-48 hours. The reaction targets the allylic C4
position.

Purification: Filter through Celite to remove oxidant. Concentrate filtrate.

Isolation: Purify via Flash Column Chromatography (Silica Gel; Hexane/Ethyl Acetate
gradient).

Validation: Confirm structure via

-NMR (Look for loss of C4-methylene protons and shift of C3 protons).

Visualization: Synthesis & Metabolism
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(Transient t)

Dehydrogenation

MnO2 / t-BUOOH
(Chemical Synthesis)
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Click to download full resolution via product page

Figure 1: Dual pathways for the generation of 4-Keto Retinamide: In vivo metabolic clearance
via CYP26 and in vitro chemical synthesis via allylic oxidation.[1]

Experimental Protocols: Handling & Analysis
Storage & Stability

e Temperature: Store at -20°C.
o Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.

 Light: Protect from light (amber vials) to prevent cis/trans isomerization.

HPLC-MS/MS Quantification Method

To detect 4-Keto Retinamide in plasma or cell culture media:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 pm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

» Gradient: 50% B to 95% B over 5 minutes.

» Detection: Positive Electrospray lonization (ESI+).
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o Precursor lon:
o Product lons: Monitor transitions
(characteristic retinoid fragment).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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